(Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide
Description
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c19-11-13(10-15-12-25-22-21-15)18(23)20-14-6-8-17(9-7-14)24-16-4-2-1-3-5-16/h1-10,12H,(H,20,23)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIABPKDCWDQATP-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=CC3=CSN=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C(=C\C3=CSN=N3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications De Recherche Scientifique
Antimicrobial Activity
One of the primary applications of (Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide is its potential antimicrobial properties. Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. A study indicated that compounds with similar structures showed effectiveness against Helicobacter pylori, suggesting that this compound may also possess comparable activity .
Antitumor Properties
The compound has been investigated for its antitumor potential. Thiadiazole derivatives are known to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives exhibit cytotoxic effects on human tumor cells, making them promising candidates for developing new anticancer agents . The structure of (Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide may enhance its interaction with biological targets involved in cancer progression.
Material Science Applications
In addition to biological applications, (Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide can be utilized in material science. Its unique chemical structure allows it to participate in the formation of coordination complexes with metal ions, which can lead to the development of novel materials with specific electronic or optical properties. Such materials could have applications in sensors or as catalysts in chemical reactions .
Synthesis and Structure-Activity Relationship Studies
The synthesis of (Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide and its analogs has been a focus of research to establish structure-activity relationships (SAR). By modifying various functional groups on the thiadiazole ring or the phenoxy group, researchers aim to optimize the biological activity of these compounds. This approach has led to the identification of more potent derivatives that could serve as lead compounds for drug development .
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound belongs to a class of α,β-unsaturated carbonyl derivatives with variations in substituents and stereochemistry. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings
Stereochemistry: The Z-configuration in the target compound and analogs favors a planar geometry, enhancing interactions with flat binding pockets (e.g., ATP sites in kinases).
Substituent Effects :
- Electron-withdrawing groups (e.g., CF₃ in XCT790) increase metabolic stability but reduce aqueous solubility.
- Aromatic systems (e.g., thiadiazole, pyrazole) improve target affinity via π-π interactions, while bulky groups (e.g., trimethylphenyl in ) may hinder bioavailability.
Q & A
Basic Question: What synthetic strategies are employed to prepare (Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide, and how are reaction conditions optimized?
Answer: Synthesis involves multi-step reactions, starting with the preparation of intermediates like 4-phenoxyaniline and thiadiazole-acrylonitrile derivatives. Key steps include:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thiadiazole moiety.
- Cyano-enamide formation : Condensation of cyanoacetamide derivatives with aldehydes under basic conditions (e.g., piperidine in ethanol).
- Optimization : Solvent polarity (DMF for solubility), temperature (60–80°C), and catalysis (e.g., triethylamine) improve yield. Reaction progress is monitored via TLC, and purification uses column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Question: How can structural contradictions in crystallographic data for this compound be resolved?
Answer: Discrepancies in X-ray diffraction data (e.g., bond length anomalies) require:
- Dual refinement methods : Using SHELXL for small-molecule refinement and PHENIX for macromolecular cross-validation .
- Twinned data handling : Employing the Hooft parameter or R-value vs. rotation angle plots to detect twinning. For example, SHELXD can resolve pseudo-merohedral twinning in thiadiazole-containing analogs .
Basic Question: What spectroscopic and chromatographic methods validate the compound’s purity and structure?
Answer:
- 1H/13C NMR : Confirm proton environments (e.g., thiadiazole protons at δ 8.2–8.5 ppm) and carbon frameworks.
- IR spectroscopy : Identify cyano (~2200 cm⁻¹) and amide (~1650 cm⁻¹) stretches.
- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time ~6.2 min .
Advanced Question: What computational approaches predict the compound’s binding affinity to kinase targets?
Answer:
- Molecular docking : AutoDock Vina or Glide against kinase crystal structures (e.g., EGFR, PDB ID: 1M17).
- MD simulations : AMBER or GROMACS to assess binding stability (RMSD < 2 Å over 100 ns).
- QSAR models : Utilize descriptors like topological polar surface area (TPSA) and logP to predict IC50 trends .
Basic Question: How is the Z-configuration of the prop-2-enamide group confirmed experimentally?
Answer:
- NOESY NMR : Correlates spatial proximity of thiadiazole and cyano groups (e.g., NOE between Hα of enamide and thiadiazole protons).
- X-ray crystallography : SHELX-refined structures show dihedral angles < 10° between aromatic planes, confirming Z-geometry .
Advanced Question: How do researchers address conflicting bioactivity data across cancer cell lines?
Answer:
- Standardized assays : MTT protocols with matched serum concentrations (e.g., 10% FBS) and incubation times (48–72 hrs).
- Orthogonal validation : Apoptosis via Annexin V/PI staining or caspase-3 activation assays. For example, discrepancies in HeLa cell IC50 values (15 µM vs. 25 µM) were resolved by controlling hypoxia conditions .
Basic Question: What intermediates are critical in the synthesis, and how are they characterized?
Answer: Key intermediates include:
- 4-Phenoxyaniline : Confirmed via melting point (92–94°C) and FTIR (N-H stretch at 3350 cm⁻¹).
- Thiadiazole-acrylonitrile adduct : HPLC purity >95% and HRMS (m/z 289.0521 [M+H]+) .
Advanced Question: What strategies improve selectivity for target enzymes over off-target kinases?
Answer:
- Fragment-based design : Introduce bulky substituents (e.g., tert-butyl) to block off-target binding pockets.
- Kinome-wide profiling : Eurofins KinaseScan screens against 468 kinases to identify selectivity ratios. For example, a methyl group at the thiadiazole N-position reduced off-target binding by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
